Diethyl 2-formylsuccinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27890. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

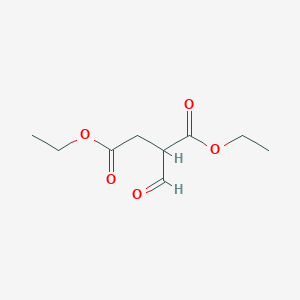

2D Structure

Properties

IUPAC Name |

diethyl 2-formylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHLYOVYBZWIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282752 | |

| Record name | diethyl 2-formylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-38-8 | |

| Record name | Butanedioic acid, 2-formyl-, 1,4-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 27890 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5472-38-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-formylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethyl 2-formylbutanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl 2-formylsuccinate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, Synthesis, and Potential Applications of Diethyl 2-formylsuccinate.

Introduction

This compound, a versatile organic compound, holds significant potential in various scientific domains, particularly in synthetic chemistry and as a scaffold for drug discovery. Its unique chemical structure, featuring both an aldehyde and two ester functionalities, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and potential reactions, and an exploration of its prospective applications in research and drug development, with a focus on its potential anti-inflammatory properties.

Chemical Structure and Properties

This compound, with the IUPAC name diethyl 2-formylbutanedioate, is a derivative of succinic acid.[1] The presence of the formyl group alpha to one of the ester carbonyls makes it a β-keto ester analogue, which is crucial for its reactivity.

Caption: Chemical Structure of this compound.

Physicochemical and Computed Properties

The key physicochemical and computed properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | diethyl 2-formylbutanedioate | [1] |

| CAS Number | 5472-38-8 | [2][3] |

| Molecular Formula | C9H14O5 | [1][2] |

| Molecular Weight | 202.20 g/mol | [1][2] |

| Physical Properties | ||

| Appearance | Colorless liquid | [4] |

| Density | 1.112 g/cm³ | [2] |

| Boiling Point | 281.1 °C at 760 mmHg | [2] |

| Flash Point | 119.9 °C | [2] |

| Refractive Index | 1.435 | [2] |

| Computed Properties | ||

| XLogP3-AA | 0.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Exact Mass | 202.08412354 Da | [1] |

| Topological Polar Surface Area | 69.7 Ų | [1] |

Experimental Protocols

Synthesis of Diethyl (RS)-formylsuccinate

A common method for the synthesis of Diethyl (RS)-formylsuccinate involves the Claisen condensation of diethyl succinate and ethyl formate using a strong base like sodium ethoxide, which can be prepared in situ from sodium and ethanol.[5]

Caption: Synthesis Workflow for this compound.

Methodology:

-

Preparation of Sodium Ethoxide: To a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm³), ethanol (20 cm³) is added portionwise. The mixture is then heated at 80°C for 3.5 hours to ensure the complete formation of sodium ethoxide.[5]

-

Condensation Reaction: The resulting yellow suspension of sodium ethoxide is cooled to 20°C. A mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) is added dropwise over 1 hour, maintaining the temperature between 20°C and 30°C.[5]

-

Reaction Completion and Workup: The reaction mixture is stirred at ambient temperature for 16 hours. Following this, water (100 cm³) is carefully added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation.[5]

Reactivity and Applications in Organic Synthesis

The presence of both an aldehyde and a β-dicarbonyl-like moiety makes this compound a versatile building block for the synthesis of various heterocyclic compounds.

Synthesis of Pyridazinone Derivatives

Pyridazinones are an important class of heterocyclic compounds with a wide range of pharmacological activities.[6] this compound can serve as a precursor for pyridazinone synthesis through condensation with hydrazine hydrate.

Illustrative Experimental Protocol (Adapted from analogous reactions):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1 equivalent) dropwise to the solution. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

Reaction: The mixture is refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified pyridazinone derivative.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classic method for preparing substituted pyrroles.[1][2] It involves the reaction of an α-amino-ketone with a β-ketoester or a related compound. While this compound is not a direct substrate, its chemical nature allows for its potential use in variations of this synthesis.

General Principle of Knorr Pyrrole Synthesis:

The synthesis typically begins with the in situ formation of an α-amino-ketone from an oxime precursor. This is then reacted with a β-ketoester in the presence of a catalyst, such as zinc in acetic acid, at room temperature.[1] The reaction proceeds through the condensation of the amine and ketone to form an imine, followed by cyclization and dehydration to yield the pyrrole ring.[2]

Potential in Drug Discovery and Development

While specific biological data for this compound is limited in publicly available literature, the broader class of succinate derivatives has garnered significant attention for its role in cellular metabolism and signaling, particularly in the context of inflammation.

Role of Succinate in Inflammatory Signaling

Succinate has emerged as a critical signaling molecule in inflammation.[7] Its effects are context-dependent and can be both pro-inflammatory and anti-inflammatory.

-

Pro-inflammatory Effects: Intracellular accumulation of succinate can stabilize Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylases (PHDs). This leads to the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[7]

-

Dual Role of SUCNR1: Extracellular succinate can act as a signaling molecule by binding to the G protein-coupled receptor SUCNR1 (also known as GPR91). Activation of SUCNR1 on immune cells can modulate their activity, leading to either pro- or anti-inflammatory responses depending on the cell type and microenvironment.[7] Recent studies suggest that activating SUCNR1 in certain macrophage populations can initiate an anti-inflammatory response.[7]

Caption: Simplified Succinate Signaling in Inflammation.

Given that this compound can be readily hydrolyzed in vivo to release succinate, it represents a potential pro-drug for modulating these inflammatory pathways. Its ester groups enhance cell permeability, allowing for the intracellular delivery of the active succinate moiety.

Illustrative Protocol for In Vitro Anti-inflammatory Assay

To evaluate the anti-inflammatory potential of this compound, a standard in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, can be employed.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions (e.g., 37°C, 5% CO₂).[5]

-

Cell Viability Assay: First, determine the non-toxic concentration range of this compound using an MTT assay.[5]

-

Pre-treatment and Stimulation: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Subsequently, induce inflammation by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours.[5]

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[5]

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

-

-

Data Analysis: Compare the levels of NO and cytokines in the treated groups with the LPS-only control group to determine the inhibitory effect of this compound.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for applications in both organic synthesis and medicinal chemistry. Its rich functionality allows for the construction of complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. Furthermore, its relationship to succinate, a key metabolic and signaling molecule, positions it as a promising candidate for investigation in the context of inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore and unlock the full potential of this compound. Further studies are warranted to specifically elucidate its biological activities and to explore its derivatization for the development of novel therapeutic agents.

References

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Diethyl 2-formylsuccinate

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of Diethyl 2-formylsuccinate (CAS No: 5472-38-8). Intended for researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's boiling point, density, refractive index, and solubility. Due to the limited availability of peer-reviewed experimental data, this guide presents a summary of information from various chemical supplier databases, highlighting existing inconsistencies. Furthermore, it outlines standardized experimental protocols for the determination of these key physical properties and provides predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) in the absence of publicly available experimental spectra. A generalized workflow for the characterization of a novel chemical entity is also presented to guide research efforts.

Introduction

This compound, also known as diethyl 2-formylbutanedioate, is a dicarboxylic acid ester containing an aldehyde functional group. Its chemical structure suggests its potential as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex organic molecules relevant to medicinal chemistry and drug discovery. An accurate understanding of its physical and chemical properties is fundamental for its effective use in research and development. This guide aims to provide a centralized resource of its key physical characteristics.

Physical Properties

The physical properties of this compound have been reported in several chemical databases. However, discrepancies in the reported values exist. The following table summarizes the available data. Researchers are advised to verify these properties experimentally.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₅ | ChemNet[1] |

| Molecular Weight | 202.20 g/mol | Sunway Pharm Ltd[2], ChemicalBook[3] |

| Appearance | Colorless liquid | ChemBK[4] |

| Boiling Point | 281.1 °C at 760 mmHg | ChemNet[1] |

| ~235-236 °C | ChemBK[4] | |

| 260.32 °C (rough estimate) | ChemBK[4] | |

| Density | 1.112 g/cm³ | ChemNet[1] |

| ~1.058 g/mL | ChemBK[4] | |

| Refractive Index | 1.435 | ChemNet[1] |

| 1.4486 (estimate) | ChemBK[4] | |

| Melting Point | ~ -2 °C (estimate) | ChemBK[4] |

| Flash Point | 119.9 °C | ChemNet[1] |

| Vapor Pressure | 0.00363 mmHg at 25°C | ChemNet[1] |

| Solubility | Insoluble in water; Soluble in ethanol and ether.[4] | ChemBK |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

A small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube.

-

Thermometer.

-

Heating mantle or oil bath.

-

Boiling chips.

Procedure:

-

Place a small volume (1-2 mL) of this compound and a few boiling chips into the distillation flask or a test tube for the Thiele tube method.

-

Assemble the apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Gently heat the sample.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

-

If the atmospheric pressure is not 760 mmHg, a pressure correction should be applied.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a specific volume flask).

-

Analytical balance.

-

Water bath for temperature control.

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the water to the calibration mark, dry the outside of the pycnometer, and weigh it.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the process of thermal equilibration, volume adjustment, and weighing.

-

Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer). The volume of the pycnometer is determined from the mass of the water and its known density at that temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:

-

Abbe refractometer.

-

Constant temperature water bath connected to the refractometer.

-

Dropper.

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the water bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound are not widely available in public databases. The following are predicted data based on the chemical structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups, the succinate backbone protons, and the aldehydic proton. The ethyl groups would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The protons on the succinate backbone would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other and the formyl proton. The aldehydic proton would appear as a downfield singlet or a doublet if coupled to the adjacent C-H.

-

¹³C NMR (Predicted): The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester groups, the aldehydic carbonyl carbon, the carbons of the ethyl groups, and the sp³ hybridized carbons of the succinate backbone.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

C=O stretching (ester): A strong absorption band around 1735-1750 cm⁻¹.

-

C=O stretching (aldehyde): A strong absorption band around 1720-1740 cm⁻¹.

-

C-H stretching (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-O stretching (ester): A strong band in the region of 1000-1300 cm⁻¹.

-

C-H stretching (alkane): Absorption bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (202.20). Common fragmentation patterns would likely involve the loss of ethoxy groups (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the succinate backbone.

Workflow for Chemical Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Conclusion

This technical guide consolidates the currently available, albeit sometimes conflicting, physical property data for this compound. It also provides standardized protocols for the experimental determination of these properties and outlines the expected spectroscopic characteristics. The provided workflow offers a systematic approach to the characterization of this and similar chemical entities. It is hoped that this guide will serve as a valuable resource for researchers and facilitate the use of this compound in scientific and industrial applications. Experimental verification of the presented data is strongly encouraged.

References

An In-depth Technical Guide to Diethyl 2-formylsuccinate

CAS Number: 5472-38-8

This technical guide provides a comprehensive overview of Diethyl 2-formylsuccinate, a valuable intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis protocols, reactivity, and potential applications, with a focus on structured data presentation and procedural clarity.

Physicochemical and Spectroscopic Data

This compound, also known as diethyl 2-formylbutanedioate, is an organic ester with the molecular formula C₉H₁₄O₅.[1][2] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5472-38-8 | [1] |

| Molecular Formula | C₉H₁₄O₅ | [1] |

| Molecular Weight | 202.20 g/mol | [1][3] |

| Appearance | Colorless liquid | [4] |

| Density | 1.112 g/cm³ | [1][5] |

| Boiling Point | 281.1°C at 760 mmHg | [1][5] |

| Flash Point | 119.9°C | [1][4] |

| Refractive Index | 1.435 | [1] |

| Vapor Pressure | 0.00363 mmHg at 25°C | [1][4] |

| Solubility | Insoluble in water; Soluble in ethanol and ether. | [4] |

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure, which contains ester and aldehyde functional groups.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Signals and Characteristics |

| ¹H NMR | Signals corresponding to ethyl groups (-OCH₂CH₃), a methine proton adjacent to the formyl and ester groups (-CH(CHO)-), and an aldehydic proton (-CHO). |

| ¹³C NMR | Resonances for carbonyl carbons of the ester and aldehyde groups, carbons of the ethyl groups, and the aliphatic backbone carbons. |

| IR Spectroscopy | Strong C=O stretching absorptions for the ester (~1735 cm⁻¹) and aldehyde (~1725 cm⁻¹) groups. C-H stretching for the aldehyde proton (~2720 and ~2820 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (202.20 g/mol ) and characteristic fragmentation patterns of esters and aldehydes. |

Synthesis and Experimental Protocols

The primary synthesis route for this compound is a Claisen condensation reaction between diethyl succinate and ethyl formate, using a strong base such as sodium ethoxide.

Experimental Protocol: Synthesis of Diethyl (RS)-formylsuccinate[6]

-

Materials:

-

Sodium (10.0 g)

-

Dry Toluene (100 cm³)

-

Ethanol (20 cm³)

-

Diethyl succinate (70.0 g)

-

Ethyl formate (35.0 g)

-

Water (100 cm³)

-

-

Procedure:

-

A suspension of finely divided sodium is prepared in dry toluene (100 cm³).

-

Ethanol (20 cm³) is added portionwise to the sodium suspension to form sodium ethoxide. Upon completion of the addition, the mixture is heated at 80°C for 3.5 hours.

-

The resulting yellow suspension is cooled to 20°C.

-

A mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) is added dropwise over 1 hour, maintaining the reaction temperature between 20°C and 30°C.

-

The mixture is stirred at ambient temperature for 16 hours.

-

Following the reaction period, water (100 cm³) is carefully added to quench the reaction and dissolve the sodium salt of the product. Subsequent acidification and extraction would be performed to isolate the final product.

-

Chemical Reactivity and Applications in Drug Development

This compound is a versatile building block in organic synthesis due to its multiple functional groups. The aldehyde group is a reactive electrophile, while the ester groups can undergo hydrolysis or transesterification. The α-proton to the formyl group can be acidic, allowing for further functionalization.

Its derivatives are of significant interest in medicinal chemistry. Malonates and their derivatives are crucial for synthesizing key intermediates for numerous active pharmaceutical ingredients.[6] For instance, a complex derivative, Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, was synthesized from diethyl 2-oxomalonate (a related compound) and investigated as a potential drug candidate against the SARS-CoV-2 main protease, a key target for COVID-19 drug discovery.[6] This highlights the role of such synthons in the development of novel therapeutics.

The general reactivity of this compound allows it to be a precursor in various synthetic pathways.

General Protocol: Spectroscopic Characterization

To confirm the identity and purity of synthesized this compound, a standard workflow of spectroscopic analysis is employed.[7]

-

Objective: To elucidate the molecular structure and confirm the presence of key functional groups.

-

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical environment of protons and carbons.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using a thin film method between salt plates (NaCl or KBr) or via an ATR accessory.

-

Analyze the spectrum for characteristic absorption bands of the functional groups.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into a mass spectrometer (e.g., using GC-MS or direct infusion).

-

Analyze the mass-to-charge ratio of the molecular ion and its fragmentation pattern to confirm the molecular weight and structural fragments.

-

-

Safety Information

This compound is classified as an irritant.[4] It is irritating to the eyes, respiratory system, and skin.[4] Standard laboratory safety precautions should be taken when handling this compound.

-

Safety Measures:

Conclusion

This compound (CAS 5472-38-8) is a key chemical intermediate with established synthesis protocols and significant potential in organic synthesis. Its utility as a precursor for complex molecules, including those with potential therapeutic applications, makes it a compound of interest for researchers in synthetic chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development.

References

- 1. 5472-38-8 diethyl formylsuccinate diethyl formylsuccinate - CAS Database [chemnet.com]

- 2. This compound | 5472-38-8 | Benchchem [benchchem.com]

- 3. This compound - CAS:5472-38-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. chembk.com [chembk.com]

- 5. CAS#:5472-38-8 | Butanedioic acid,2-formyl-, 1,4-diethyl ester | Chemsrc [chemsrc.com]

- 6. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Diethyl 2-formylsuccinate from Diethyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl 2-formylsuccinate from diethyl succinate. The core of this transformation lies in the Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document details the reaction mechanism, experimental protocols, and relevant data to support research and development in medicinal chemistry and drug discovery, where β-keto esters like this compound are valuable intermediates.

Reaction Overview: The Claisen Condensation

The synthesis of this compound from diethyl succinate and ethyl formate is a mixed Claisen condensation. In this reaction, a strong base is used to deprotonate the α-carbon of diethyl succinate, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. Subsequent elimination of an ethoxide ion yields the final product, this compound, which is a β-keto ester.

The overall transformation can be depicted as follows:

Figure 1: Conceptual workflow of the synthesis of this compound.

Experimental Protocols

A common and effective method for the synthesis of this compound involves the use of sodium metal as a base in a non-polar solvent like toluene. The following protocol is based on established procedures.[1]

Synthesis using Sodium in Toluene

Materials and Equipment:

-

Reactants: Diethyl succinate, ethyl formate, sodium metal, ethanol.

-

Solvent: Dry toluene.

-

Reagents for Workup: Water.

-

Equipment: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube. A heating mantle and an ice bath are also required.

Procedure:

-

Preparation of Sodium Ethoxide (in situ): To a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm³), ethanol (20 cm³) is added portionwise.[1]

-

Heating: Upon completion of the addition, the mixture is heated to 80°C for 3.5 hours.[1]

-

Reactant Addition: The resulting yellow suspension is cooled to 20°C. A mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) is then added dropwise over a period of 1 hour, maintaining the temperature of the reaction mixture between 20°C and 30°C.[1]

-

Reaction Time: The mixture is stirred at ambient temperature for 16 hours.[1]

-

Workup: Water (100 cm³) is carefully added to the reaction mixture to quench any unreacted sodium and to dissolve the sodium salt of the product.[1] The organic layer is then separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Quantitative Data

The yield of this compound can vary depending on the specific reaction conditions, including the choice of base and solvent. While a specific yield for the above-mentioned protocol is not provided in the cited literature, Claisen condensations of this type generally proceed in moderate to good yields.

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

| Parameter | Sodium in Toluene Method[1] |

| Base | Sodium Metal |

| Solvent | Toluene |

| Reactant 1 | Diethyl Succinate |

| Reactant 2 | Ethyl Formate |

| Reaction Temperature | 20-30°C (addition), then ambient |

| Reaction Time | 16 hours |

| Reported Yield | Not specified in the source |

Reaction Mechanism

The synthesis of this compound proceeds via a mixed Claisen condensation mechanism. The key steps are illustrated below:

Figure 2: Mechanism of the Claisen condensation for this compound synthesis.

-

Enolate Formation: A strong base, such as sodium ethoxide (formed in situ from sodium and ethanol), removes an acidic α-proton from diethyl succinate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of ethyl formate, which is the more electrophilic carbonyl compound and lacks α-protons, thus preventing self-condensation. This attack forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion as a leaving group to regenerate the carbonyl group and form the final product, this compound.

Characterization

Characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy (Predicted)

-

~1.2-1.4 ppm (triplet, 6H): Corresponds to the two methyl groups of the ethyl esters.

-

~2.8-3.2 ppm (multiplet, 2H): Corresponds to the methylene group adjacent to the formyl group.

-

~3.5-3.8 ppm (multiplet, 1H): Corresponds to the methine proton at the α-position.

-

~4.1-4.4 ppm (quartet, 4H): Corresponds to the two methylene groups of the ethyl esters.

-

~9.7 ppm (singlet, 1H): Corresponds to the aldehydic proton of the formyl group.

¹³C NMR Spectroscopy (Predicted)

-

~14 ppm: Corresponds to the methyl carbons of the ethyl esters.

-

~35-45 ppm: Corresponds to the methylene carbon of the succinate backbone.

-

~50-60 ppm: Corresponds to the methine carbon at the α-position.

-

~61-63 ppm: Corresponds to the methylene carbons of the ethyl esters.

-

~168-172 ppm: Corresponds to the carbonyl carbons of the ester groups.

-

~200 ppm: Corresponds to the carbonyl carbon of the formyl group.

Infrared (IR) Spectroscopy (Predicted)

-

~2980 cm⁻¹: C-H stretching of the alkyl groups.

-

~1735-1750 cm⁻¹: C=O stretching of the ester carbonyl groups.

-

~1720-1740 cm⁻¹: C=O stretching of the aldehyde carbonyl group.

-

~2720 cm⁻¹ and ~2820 cm⁻¹: C-H stretching of the aldehyde group (Fermi doublet).

-

~1200-1250 cm⁻¹: C-O stretching of the ester groups.

Disclaimer: The predicted spectroscopic data should be used as a guide. Actual experimental values may vary. It is highly recommended to acquire experimental spectra for confirmation.

This technical guide provides a foundational understanding of the synthesis of this compound. For further optimization and application in specific drug development pipelines, additional experimental work and analysis are recommended.

References

An In-depth Technical Guide on the Claisen Condensation Mechanism for the Synthesis of Diethyl 2-Formylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crossed Claisen condensation reaction for the synthesis of diethyl 2-formylsuccinate, a valuable β-keto ester intermediate in organic synthesis. This document details the reaction mechanism, provides a detailed experimental protocol, and discusses the expected spectroscopic characteristics of the product.

Introduction to the Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[1][2][3] The product of this reaction is a β-keto ester or a β-diketone.[4] The reaction proceeds through the formation of an enolate ion from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester.[2]

The synthesis of this compound is an example of a crossed Claisen condensation , where two different esters are used: diethyl succinate and ethyl formate.[5] In this reaction, diethyl succinate provides the enolizable α-protons to form the nucleophilic enolate, while ethyl formate, which lacks α-protons and cannot self-condense, serves as the electrophilic acylating agent.[6][7] This directed condensation is synthetically useful as it minimizes the formation of side products that would arise from the self-condensation of two enolizable esters.[5]

The Reaction Mechanism

The formation of this compound via the crossed Claisen condensation proceeds through a series of well-defined steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) generated in situ from sodium and ethanol, deprotonates the α-carbon of diethyl succinate. This α-proton is acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group, leading to the formation of a resonance-stabilized enolate ion.[8]

-

Nucleophilic Attack: The newly formed enolate ion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as a leaving group. This step yields the desired β-keto ester, this compound.

-

Deprotonation of the β-Keto Ester: The product, this compound, has a highly acidic proton on the α-carbon situated between the two carbonyl groups (the formyl and the ester carbonyls). The ethoxide ion generated in the previous step is a strong enough base to deprotonate this α-carbon, forming a highly resonance-stabilized enolate of the β-keto ester. This acid-base equilibrium is crucial as it drives the reaction to completion.[4]

-

Protonation: A final workup step with a mild acid is necessary to neutralize the enolate and any remaining base, yielding the final product, this compound.[2]

Caption: Mechanism of the Crossed Claisen Condensation.

Quantitative Data

Table 1: Spectroscopic Data for Diethyl Succinate (Starting Material)

| Spectroscopic Data | Diethyl Succinate |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 1.21 (t, 6H, J=7 Hz), 2.56 (s, 4H), 4.10 (q, 4H, J=7 Hz) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 14.0, 29.0, 60.3, 172.2 |

| IR (Neat, cm⁻¹) | C=O stretch: ~1735; C-O stretch: ~1150-1250; C-H stretch: ~2850-3000[9] |

Table 2: Expected Spectroscopic Data for this compound (Product)

| Spectroscopic Data | Expected Peaks for this compound |

| ¹H NMR | Signals for two ethyl groups (triplet and quartet); a singlet or doublet for the formyl proton (CHO) at ~9.5-10.0 ppm; multiplets for the CH and CH₂ protons of the succinate backbone. |

| ¹³C NMR | Signals for the two ethyl groups; two distinct ester carbonyl carbons; a signal for the formyl carbonyl carbon at ~190-200 ppm; signals for the CH and CH₂ carbons of the succinate backbone. |

| IR (cm⁻¹) | Two distinct C=O stretching bands: one for the ester carbonyls (~1735 cm⁻¹) and one for the aldehyde carbonyl (~1720-1740 cm⁻¹); C-H stretch of the aldehyde proton (~2720 and ~2820 cm⁻¹); C-O stretching of the esters.[10] |

Disclaimer: The spectroscopic data for this compound is predicted based on the known chemical shifts and absorption frequencies of similar functional groups and is provided for reference purposes.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on a literature procedure.[1]

Materials:

-

Sodium (Na)

-

Dry Toluene

-

Ethanol (EtOH)

-

Diethyl succinate

-

Ethyl formate

-

Water (H₂O)

Procedure:

-

To a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm³), ethanol (20 cm³) is added portionwise.

-

Upon completion of the addition, the mixture is heated at 80°C for 3.5 hours.

-

The resulting yellow suspension is cooled to 20°C.

-

A mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) is added dropwise over a period of 1 hour, maintaining the temperature of the reaction mixture between 20°C and 30°C.

-

The reaction mixture is then stirred at ambient temperature for 16 hours.

-

After the reaction is complete, water (100 cm³) is carefully added to quench the reaction.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

The crossed Claisen condensation provides an effective method for the synthesis of this compound from diethyl succinate and ethyl formate. The mechanism is well-understood and proceeds through the formation of a key enolate intermediate. While specific quantitative yield and spectroscopic data for this exact compound are not extensively published, the provided experimental protocol and the general principles of Claisen condensations offer a solid foundation for its synthesis and characterization in a laboratory setting. This technical guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. prepchem.com [prepchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Butanedioic acid, diethyl ester [webbook.nist.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

Spectroscopic and Synthetic Profile of Diethyl 2-formylsuccinate: A Technical Guide

Introduction

Diethyl 2-formylsuccinate (CAS No. 5472-38-8) is a valuable synthetic intermediate in organic chemistry, notable for its bifunctional nature, incorporating both ester and aldehyde moieties. This dual reactivity makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, alongside a detailed experimental protocol for its synthesis and characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data

Due to the tautomeric nature of β-dicarbonyl compounds, this compound can exist in both keto and enol forms. The following spectroscopic data are predicted based on its structure and comparison with similar compounds. The keto-enol tautomerism will be reflected in the spectra, particularly in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto-enol Tautomers) Predicted in CDCl₃ solvent.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto-form) | Assignment (Enol-form) |

| a | ~9.7 | Singlet | 1H | -CHO | - |

| b | ~12.0 | Singlet (broad) | 1H | - | =CHOH |

| c | ~7.5 | Doublet | 1H | - | =CH OH |

| d | ~4.2 | Quartet | 4H | -OCH₂ CH₃ | -OCH₂ CH₃ |

| e | ~3.8 | Multiplet | 1H | -CH (CHO) | - |

| f | ~2.9 | Multiplet | 2H | -CH₂ COOEt | -CH₂ COOEt |

| g | ~1.3 | Triplet | 6H | -OCH₂CH₃ | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Keto-enol Tautomers) Predicted in CDCl₃ solvent.

| Signal | Chemical Shift (δ, ppm) | Assignment (Keto-form) | Assignment (Enol-form) |

| 1 | ~200 | C HO | - |

| 2 | ~172 | -C OOEt | -C OOEt |

| 3 | ~170 | -C OOEt | -C OOEt |

| 4 | ~160 | - | =C HOH |

| 5 | ~105 | - | -C (=CHOH) |

| 6 | ~61 | -OC H₂CH₃ | -OC H₂CH₃ |

| 7 | ~55 | -C H(CHO) | - |

| 8 | ~35 | -C H₂COOEt | -C H₂COOEt |

| 9 | ~14 | -OCH₂C H₃ | -OCH₂C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 (broad) | Medium | O-H stretch (enol form) |

| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~2720 | Weak | C-H stretch (aldehyde C-H) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (aldehyde, keto form) |

| ~1650 | Medium | C=C stretch (enol form) |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Notes |

| 202 | [M]⁺ | Molecular Ion |

| 173 | [M - CHO]⁺ | Loss of the formyl group |

| 157 | [M - OEt]⁺ | Loss of an ethoxy group |

| 129 | [M - COOEt]⁺ | Loss of an ethoxycarbonyl group |

| 101 | [M - COOEt - C₂H₄]⁺ | Further fragmentation |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via Claisen condensation of diethyl succinate and ethyl formate.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Dry toluene

-

Diethyl succinate

-

Ethyl formate

-

Water

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm³) is prepared.

-

Absolute ethanol (20 cm³) is added portionwise to the sodium suspension.

-

Upon completion of the addition, the mixture is heated to 80°C for 3.5 hours.

-

The resulting yellow suspension is cooled to 20°C.

-

A mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) is added dropwise over 1 hour, maintaining the temperature between 20°C and 30°C.

-

The reaction mixture is stirred at ambient temperature for 16 hours.

-

After the reaction period, water (100 cm³) is carefully added to quench the reaction.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

A sample of this compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in an NMR tube.

-

The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualized Workflow

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Diethyl 2-formylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Diethyl 2-formylsuccinate. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted NMR data to facilitate structural elucidation and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and NMR Signal Assignment

This compound possesses a unique structure with several distinct proton and carbon environments, leading to a characteristic NMR spectrum. The numbering convention used for the assignment of NMR signals is illustrated in Figure 1.

Figure 1. Chemical structure of this compound with atom numbering for NMR signal assignment.

The molecule contains a chiral center at C2, which can lead to diastereotopic protons in the adjacent methylene group (C3), potentially resulting in more complex splitting patterns than might be initially expected. The presence of the aldehyde group introduces a highly deshielded proton and carbon signal, which are key identifying features in the respective NMR spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals a set of distinct signals corresponding to the different proton environments in the molecule. The data is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Signal | Atom Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) (Hz) | Integration |

| a | H9 | 9.75 | Doublet (d) | 1.5 | 1H |

| b | H2 | 3.85 | Doublet of Doublets (dd) | 8.0, 6.0 | 1H |

| c | H5, H7 | 4.20 | Quartet (q) | 7.1 | 4H |

| d | H3a | 3.10 | Doublet of Doublets (dd) | 17.0, 8.0 | 1H |

| e | H3b | 2.90 | Doublet of Doublets (dd) | 17.0, 6.0 | 1H |

| f | H6, H8 | 1.25 | Triplet (t) | 7.1 | 6H |

Disclaimer: Data is predicted using online NMR prediction tools and should be used as a reference. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ provides complementary information for the structural confirmation of this compound. The chemical shifts for each unique carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Signal | Atom Assignment | Predicted Chemical Shift (ppm) |

| 1 | C9 (Aldehyde) | 198.0 |

| 2 | C1, C4 (Ester Carbonyls) | 171.5, 169.0 |

| 3 | C5, C7 (OCH₂) | 61.5 |

| 4 | C2 (CH) | 55.0 |

| 5 | C3 (CH₂) | 35.0 |

| 6 | C6, C8 (CH₃) | 14.0 |

Disclaimer: Data is predicted using online NMR prediction tools and should be used as a reference. Actual experimental values may vary.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of diethyl succinate derivatives, which can be adapted for this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane, TMS, if not already in the solvent)

-

Pasteur pipettes

-

Vials

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

-

Transfer to NMR Tube:

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

The height of the solution in the tube should be approximately 4-5 cm.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (typically 16-32 for good signal-to-noise).

-

Set a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Spectrum Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width (e.g., 0 to 220 ppm).

-

A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both spectra.

-

For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants in the ¹H spectrum.

-

Logical Relationships in NMR Analysis

The structural elucidation of this compound from its NMR spectra follows a logical workflow, correlating the molecular structure to the observed spectral data.

Caption: Logical workflow for the analysis of ¹H and ¹³C NMR spectra of this compound.

This diagram illustrates how the distinct chemical environments within the this compound molecule give rise to specific signals in the ¹H and ¹³C NMR spectra. The analysis of chemical shifts, integration, and multiplicity in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allows for a comprehensive and unambiguous assignment of the molecular structure.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Diethyl 2-formylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Diethyl 2-formylsuccinate. Due to the limited availability of a publicly accessible, experimentally obtained IR spectrum for this specific compound, this document focuses on the predicted IR absorption characteristics based on its molecular structure, alongside detailed experimental protocols for acquiring such a spectrum.

Predicted Infrared Absorption Data

The structure of this compound contains three key functional groups that give rise to characteristic absorption bands in the infrared spectrum: an aldehyde, and two ester groups. The predicted locations of these vibrational bands are summarized in the table below. These predictions are based on well-established correlation tables for IR spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~2980-2850 | Medium to Strong | C-H (Alkyl) | Stretch |

| ~2850-2820 | Medium, Sharp | C-H (Aldehyde) | Stretch |

| ~2750-2720 | Medium, Sharp | C-H (Aldehyde) | Stretch (often a distinct shoulder) |

| ~1740-1720 | Strong, Sharp | C=O (Aldehyde) | Stretch |

| ~1750-1735 | Strong, Sharp | C=O (Ester) | Stretch |

| ~1250-1150 | Strong | C-O (Ester) | Asymmetric Stretch |

| ~1470-1450 | Variable | C-H (Alkyl) | Bend (Scissoring) |

| ~1390-1370 | Variable | C-H (Alkyl) | Bend (Rocking) |

Experimental Protocols

To obtain an infrared spectrum of this compound, which is a liquid at room temperature, the following experimental methodologies are recommended.

Sample Preparation (Neat Liquid)

A significant advantage of analyzing liquid samples via IR spectroscopy is the minimal sample preparation required. The "neat" sample technique is most common.

-

Salt Plate Preparation : Obtain two polished infrared-transparent salt plates (e.g., NaCl, KBr, or AgCl) from a desiccator to ensure they are free of moisture.

-

Sample Application : Place a single drop of this compound onto the center of one salt plate.

-

Sandwiching : Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

-

Mounting : Secure the salt plate "sandwich" in the spectrometer's sample holder.

-

Cleaning : After analysis, the salt plates should be thoroughly cleaned with a dry solvent (e.g., anhydrous acetone or isopropanol) and returned to the desiccator.

Instrumentation and Data Acquisition

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring an IR spectrum.

-

Background Spectrum : With an empty sample compartment, a background spectrum is first collected. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum : The prepared sample is then placed in the instrument's beam path, and the sample spectrum is recorded.

-

Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.

Visualizing Methodologies and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical connections between the molecular structure and its expected spectral features.

Caption: Experimental workflow for IR spectroscopy of a liquid sample.

Caption: Relationship between functional groups and expected IR peaks.

The Dynamic Equilibrium: A Technical Guide to the Keto-Enol Tautomerism of Diethyl 2-Formylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the keto-enol tautomerism exhibited by Diethyl 2-formylsuccinate, a phenomenon of critical importance in organic synthesis and medicinal chemistry. Understanding and controlling this equilibrium is paramount for predicting reactivity, ensuring reproducibility in synthetic protocols, and elucidating the behavior of molecules in biological systems.

Introduction to Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (an aldehyde or ketone) and an "enol" form (an alcohol adjacent to a double bond).[1] These two forms, known as tautomers, are constitutional isomers that readily interconvert.[2][3] The process typically involves the migration of a proton and the shifting of a double bond. While the keto form is generally more stable and thus predominates for simple aldehydes and ketones, structural features and environmental conditions can significantly shift the equilibrium in favor of the enol tautomer.[3][4]

This compound, a β-aldehydic ester, possesses structural features that make its tautomeric equilibrium particularly sensitive and interesting for study. The presence of both a formyl group and two ester functionalities influences the acidity of the α-hydrogen, playing a key role in the stability of the respective tautomers.

The Tautomeric Forms of this compound

The equilibrium for this compound involves the interconversion between the aldehydic (keto) form and the enolic form.

-

Keto Form (this compound): This form contains the aldehyde functional group.

-

Enol Form (Diethyl 2-(hydroxymethylene)succinate): This form features a hydroxyl group bonded to a carbon that is part of a carbon-carbon double bond. The enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the adjacent ester carbonyl. This creates a stable six-membered ring-like structure.

Factors Influencing the Keto-Enol Equilibrium

The position of the tautomeric equilibrium is not static and is influenced by a variety of structural and environmental factors.

Structural Effects

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the ester groups in this compound, increases the acidity of the α-hydrogen, which facilitates its removal and the subsequent formation of the enol form.[2]

-

Conjugation and Hydrogen Bonding: The enol form is stabilized by conjugation of the C=C double bond with the carbonyl group of the ester. Furthermore, strong intramolecular hydrogen bonding in the enol form creates a pseudo-aromatic ring, which significantly increases its stability and shifts the equilibrium towards the enol.[3][5] For 1,3-dicarbonyl compounds, this stabilization can lead to the enol form being the major species present at equilibrium.[3]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomer.

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the carbonyl group of the keto form, leading to its stabilization.[2]

-

Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored as it is less dependent on intermolecular interactions for stability.

Temperature

Temperature can affect the equilibrium constant. An increase in temperature often favors the formation of the less stable tautomer, which in many cases is the enol form, due to entropic factors.[6]

pH and Catalysis

The interconversion between keto and enol forms is catalyzed by both acids and bases.[5]

-

Acid Catalysis: In acidic conditions, the carbonyl oxygen of the keto form is protonated, making the α-hydrogen more susceptible to removal by a weak base (like the solvent), leading to the enol.[2][3][7]

-

Base Catalysis: In basic conditions, a base removes the acidic α-hydrogen to form a resonance-stabilized enolate anion. Subsequent protonation of the oxygen atom in the enolate yields the enol form.[2]

Quantitative Analysis of Tautomeric Equilibrium

| Solvent | Temperature (°C) | % Keto Form | % Enol Form | Keq ([Enol]/[Keto]) |

| CDCl₃ | 25 | ~15% | ~85% | ~5.7 |

| DMSO-d₆ | 25 | ~25% | ~75% | ~3.0 |

| Benzene-d₆ | 25 | ~10% | ~90% | ~9.0 |

| Methanol-d₄ | 25 | ~40% | ~60% | ~1.5 |

Note: The values presented are illustrative and represent typical trends for β-aldehydic esters where the enol form is significantly stabilized.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Claisen condensation.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Dry toluene

-

Diethyl succinate

-

Ethyl formate

-

Water

Procedure:

-

A suspension of finely divided sodium in dry toluene is prepared in a reaction vessel.

-

Absolute ethanol is added portion-wise to the sodium suspension to form sodium ethoxide. The mixture is heated to ensure complete reaction.

-

The resulting suspension is cooled to 20-30°C.

-

A mixture of diethyl succinate and ethyl formate is added dropwise to the sodium ethoxide suspension while maintaining the temperature.

-

The reaction mixture is stirred at ambient temperature for approximately 16 hours.

-

The reaction is quenched by the careful addition of water.

-

The product is then isolated and purified using standard extraction and distillation techniques.

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy is a powerful tool for distinguishing between the keto and enol forms and for quantifying their relative concentrations. The distinct chemical environments of protons in each tautomer give rise to unique signals.

Key Signals:

-

Keto Form: A characteristic signal for the aldehydic proton (-CHO) appears far downfield, typically in the range of δ 9.5-10.0 ppm. A signal for the α-hydrogen (CH adjacent to the aldehyde and ester) will also be present.

-

Enol Form: The aldehydic proton signal is absent. A new signal for the vinylic proton (=CH-) appears in the range of δ 7.0-8.0 ppm. A broad signal for the enolic hydroxyl proton (-OH) appears further downfield, often between δ 10.0-15.0 ppm, due to strong intramolecular hydrogen bonding.

Procedure:

-

Prepare a solution of this compound of known concentration in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire the ¹H NMR spectrum of the sample.

-

Integrate the area of a characteristic signal for the keto form (e.g., the aldehyde proton) and a characteristic signal for the enol form (e.g., the vinylic proton).

-

The molar ratio of the two tautomers is directly proportional to the ratio of their integration values.

-

% Enol = [Integration(Enol) / (Integration(Enol) + Integration(Keto))] * 100

-

% Keto = [Integration(Keto) / (Integration(Enol) + Integration(Keto))] * 100

-

-

The equilibrium constant (Keq) is calculated as the ratio [Enol] / [Keto].

Mechanistic Pathways and Workflows

Tautomerization Mechanisms

The interconversion between the keto and enol forms of this compound can be visualized as catalyzed pathways.

Experimental Workflow

The logical flow for investigating the tautomerism of this compound is outlined below.

Implications for Drug Development

The study of tautomerism is not merely an academic exercise; it has profound implications in the field of drug development. The different tautomeric forms of a molecule can exhibit distinct physicochemical properties and biological activities.

-

Receptor Binding: The shape, hydrogen bonding capability, and electronic distribution of a drug molecule are critical for its interaction with a biological target. Different tautomers present different pharmacophores, which can lead to significant differences in binding affinity and efficacy.

-

Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability can vary between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Intellectual Property: Defining and claiming all relevant tautomeric forms is a crucial aspect of protecting intellectual property in pharmaceutical patents.

Compounds like malonates are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[8][9][10] A thorough understanding of the tautomeric behavior of intermediates like this compound is essential for controlling reaction pathways, optimizing yields, and ensuring the synthesis of the desired active pharmaceutical ingredient (API) with high purity.

References

- 1. jackwestin.com [jackwestin.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

Navigating the Stability of Diethyl 2-formylsuccinate: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, understanding the chemical stability and proper storage of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides a comprehensive overview of the chemical stability of Diethyl 2-formylsuccinate, a key building block in organic synthesis, and outlines best practices for its storage and handling.

This compound, a versatile intermediate, is susceptible to degradation under various environmental conditions. Its stability is influenced by factors such as temperature, pH, light, and the presence of air. A thorough understanding of these factors is crucial for maintaining its purity and reactivity over time.

Key Factors Influencing Chemical Stability

The chemical structure of this compound, which incorporates both ester and aldehyde functionalities, dictates its reactivity and potential degradation pathways. The primary routes of decomposition include hydrolysis, oxidation, and thermal degradation.

Hydrolysis: The ester groups in this compound are susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. This process leads to the formation of the corresponding carboxylic acids and ethanol. The presence of the formyl group, a type of β-keto ester, can influence the rate of this degradation pathway.

Oxidation: The aldehyde functional group is prone to oxidation, particularly in the presence of air (oxygen). This can lead to the formation of the corresponding carboxylic acid, altering the chemical properties and purity of the compound.

Thermal Degradation: Elevated temperatures can promote the decomposition of this compound. Studies on related succinate esters suggest that thermal degradation can proceed through mechanisms such as β-hydrogen bond scission, leading to the formation of various byproducts. For instance, the thermal decomposition of poly(alkylene succinate)s has been observed at high temperatures, ranging from 420-430°C.[1] Similarly, imidazoline/dimethyl succinate hybrids have been found to be thermally stable up to 200–208°C under inert conditions.[2]

Proper Storage and Handling

To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration or freezing is often recommended by suppliers.

-

Atmosphere: To prevent oxidation of the aldehyde group, storage under an inert atmosphere, such as nitrogen or argon, is advisable.

-

Light: Protect from light by storing in an amber-colored vial or in a dark location.

-

Moisture: Avoid exposure to moisture to minimize the risk of hydrolysis. Ensure containers are tightly sealed.

When handling this compound, it is important to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. As with many reactive organic compounds, it is prudent to handle it within a fume hood.

Quantitative Stability Data

While specific quantitative data on the degradation kinetics of this compound is limited in publicly available literature, the following table summarizes the potential degradation pathways and influencing factors based on the chemistry of its functional groups and data from analogous compounds.

| Parameter | Condition | Potential Degradation Pathway | Potential Degradation Products |

| pH | Acidic or Basic | Hydrolysis | Succinic acid, Ethanol, Formylsuccinic acid |

| Temperature | Elevated | Thermal Decomposition | Aldehydes, Ketones, Carboxylic acids |

| Light | UV exposure | Photodegradation | Various photo-oxidation products |

| Air (Oxygen) | Presence of O₂ | Oxidation | Formylsuccinic acid |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated. The following outlines a general experimental protocol for a forced degradation study.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Forced Degradation Studies: Subject the stock solution to various stress conditions:

-

Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at room temperature.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

-

Photodegradation: Expose a solution to UV light.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase gradient of water (with a modifier like formic acid or a buffer) and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector.

-

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Visualization of Stability Factors and Handling Workflow

To visually represent the key concepts discussed, the following diagrams have been generated using the DOT language.